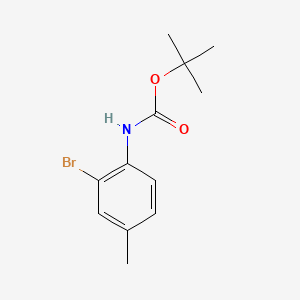

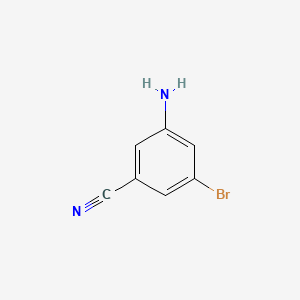

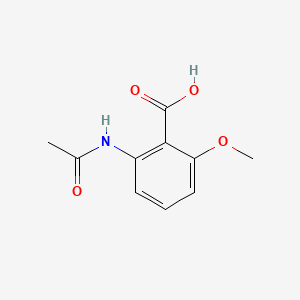

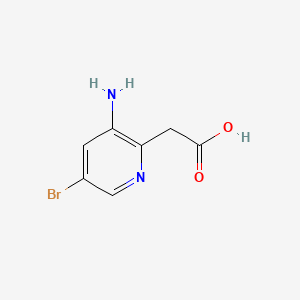

(3-Amino-5-bromopyridin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Novel Pyridine-Based Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

-

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Method : N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Synthesis of Pharmaceuticals, Agrochemicals, and Materials

- Field : Pharmaceutical and Material Sciences

- Application : This compound aids in the synthesis of pharmaceuticals, agrochemicals, and materials.

- Method : Specific methods of application or experimental procedures were not provided in the sources.

- Results : The results or outcomes obtained were not specified in the sources.

-

Synthesis of Indole Systems Containing Fused Medium- and Large-Ring Heterocycles

- Field : Organic Chemistry

- Application : This compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Biological Potential of Indole Derivatives

- Field : Biochemistry and Physiology

- Application : Indole derivatives, which can be synthesized using this compound, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt and Polycyclic Azaarenes

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

Eigenschaften

IUPAC Name |

2-(3-amino-5-bromopyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXAYGGCRBEJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718853 |

Source

|

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-bromopyridin-2-yl)acetic acid | |

CAS RN |

886373-11-1 |

Source

|

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.